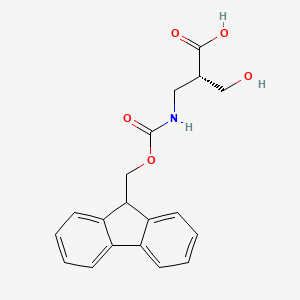

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

説明

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. This compound is particularly significant in the synthesis of peptides and proteins, serving as a building block that ensures the correct sequence and structure of the resulting biomolecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the following steps:

-

Protection of the Amino Group: : The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Amino Acid+Fmoc-Cl→Fmoc-Amino Acid

-

Hydroxymethylation: : The protected amino acid undergoes hydroxymethylation, where a hydroxymethyl group is introduced at the alpha carbon. This step often involves the use of formaldehyde and a reducing agent like sodium borohydride.

Fmoc-Amino Acid+CH2O+NaBH4→Fmoc-Hydroxymethyl Amino Acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control, leading to higher yields and purity.

Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

化学反応の分析

Types of Reactions

-

Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent or potassium permanganate.

Fmoc-Hydroxymethyl Amino Acid+Oxidizing Agent→Fmoc-Carboxyl Amino Acid

-

Reduction: : The compound can undergo reduction reactions, particularly the reduction of the Fmoc group under specific conditions.

Fmoc-Hydroxymethyl Amino Acid+Reducing Agent→Deprotected Amino Acid

-

Substitution: : The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Jones reagent, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium carbonate, triethylamine.

Major Products

Oxidized Products: Carboxylated derivatives.

Reduced Products: Deprotected amino acids.

Substituted Products: Various functionalized amino acids.

科学的研究の応用

Antifibrotic Activity

Recent studies have explored the antifibrotic effects of aspartic acid derivatives, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid). Research indicates that these compounds can inhibit liver fibrosis, showcasing their potential as therapeutic agents in liver diseases. The mechanism involves modulation of cellular pathways associated with fibrosis development, making them candidates for further pharmacological studies .

Drug Development

The compound's structural characteristics make it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors. Its ability to form stable complexes with biological targets enhances its utility in medicinal chemistry. For instance, derivatives of this compound have been investigated for their inhibitory effects on histone deacetylases (HDACs), which are implicated in various cancers .

Synthesis and Evaluation of Derivatives

A study published in MDPI highlighted the synthesis of various derivatives based on this compound). These derivatives were evaluated for their biological activity against liver fibrosis models, demonstrating varying degrees of efficacy depending on structural modifications made to the core compound .

| Derivative | Activity | IC50 Value (µM) |

|---|---|---|

| Original Compound | Moderate | 25 |

| Fmoc-Asp(OH)-OtBu | High | 10 |

| Fmoc-Asp-NH₂ | Low | 50 |

Mechanistic Studies

Mechanistic studies have shown that modifications to the side chains significantly impact the compound's interaction with target proteins involved in fibrogenesis. The presence of hydroxymethyl groups has been correlated with increased binding affinity to specific receptors, enhancing its therapeutic potential .

作用機序

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity.

類似化合物との比較

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(methyl)propanoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(carboxymethyl)propanoic acid: Contains a carboxymethyl group instead of a hydroxymethyl group.

Uniqueness

The presence of the hydroxymethyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid provides unique reactivity and functionalization options compared to its analogs. This makes it particularly useful in applications requiring specific modifications or interactions.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial fields.

生物活性

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, often referred to in the literature as a derivative of fluorenone, has garnered attention for its potential biological activities. This compound is part of a broader class of fluorene derivatives that exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound is characterized by a fluorenyl moiety linked to a hydroxymethyl propanoic acid via a carbamate functional group. The synthesis typically involves the coupling of fluorenone derivatives with amino acids or their derivatives, followed by selective protection and deprotection steps to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives. For example, compounds derived from the fluorenone structure have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with the nature of substituents on the aromatic ring, which influences their ability to penetrate bacterial membranes and exert inhibitory effects.

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.001 μg/mL |

| 2 | Escherichia coli | 0.002 μg/mL |

| 3 | Candida albicans | 0.004 μg/mL |

The electron-withdrawing effects of substituents such as chlorine have been shown to enhance antimicrobial activity, particularly in biofilm-forming bacteria .

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties. A study demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines by acting as topoisomerase inhibitors. The introduction of linear alkyl groups into the structure was found to improve the antiproliferative activity compared to branched or bulky groups .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HeLa | 5.0 |

| B | MCF-7 | 3.2 |

| C | A549 | 7.5 |

The mechanism of action involves interference with DNA replication processes, making these compounds promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, fluorenone derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting their utility in treating inflammatory diseases .

Table 3: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine | Inhibition Rate (%) |

|---|---|---|

| D | IL-6 | 70 |

| E | TNF-alpha | 65 |

Case Studies

- Antimicrobial Efficacy : A case study involving a series of fluorenone derivatives demonstrated significant efficacy against multi-drug resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

- Cancer Therapy : Another study focused on the antiproliferative properties of fluorenone derivatives against breast cancer cell lines, revealing that modifications to the side chains could enhance their therapeutic index significantly .

- Inflammation Models : In vivo models showed that specific fluorenone derivatives reduced inflammation markers in mice subjected to induced inflammatory responses, supporting their potential use in clinical settings for inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc group in the synthesis of this compound, and how is it strategically employed in peptide chemistry?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for iterative coupling in peptide chain elongation. The Fmoc group’s UV activity also aids in monitoring reaction progress via HPLC .

Q. What purification techniques are recommended post-synthesis, and how do they address common byproducts?

Post-synthesis purification typically involves:

- Solvent extraction : Removes unreacted reagents (e.g., excess EDC∙HCl or Fmoc-amino acids) using ethyl acetate/water partitioning .

- Column chromatography : Silica gel or reverse-phase HPLC resolves impurities like diastereomers or truncated peptides. Gradient elution with acetonitrile/water is standard .

- Recrystallization : Enhances purity for crystalline intermediates, often using methanol/dichloromethane mixtures .

Q. What safety protocols are essential for handling this compound, given its GHS hazards?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency be optimized in Fmoc-based syntheses, and what factors contribute to low yields?

Coupling efficiency depends on:

- Activation reagents : EDC∙HCl with HOBt or OxymaPure reduces racemization and improves acyl transfer .

- Solvent choice : DMF or DCM ensures solubility of hydrophobic intermediates .

- Temperature : Reactions at 0–4°C minimize side reactions in sensitive steps . Troubleshooting low yields :

- Incomplete activation: Verify fresh EDC∙HCl and stoichiometric ratios.

- Steric hindrance: Use ultrasonic agitation or extended reaction times (48+ hours) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HPLC) be resolved during structural validation?

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry and rule out diastereomers. For example, the hydroxymethyl proton (δ 3.5–4.0 ppm) should show coupling with adjacent carbons .

- HPLC-MS : Compare retention times and mass spectra with standards. Discrepancies may indicate deprotection artifacts or oxidation byproducts .

- X-ray crystallography : Resolves absolute configuration ambiguities for crystalline derivatives .

Q. What analytical methods are critical for assessing purity and stability under varying storage conditions?

Q. How does structural modification (e.g., substituent variation) impact bioactivity in peptide analogs?

Comparative studies with analogs (e.g., 6-chloroindole or fluorophenyl derivatives) reveal:

- Hydrophobic substituents (e.g., thiophen-3-yl) enhance membrane permeability but may reduce aqueous solubility .

- Electron-withdrawing groups (e.g., Cl, F) stabilize peptide-receptor interactions via halogen bonding, as seen in apelin-13 mimetics .

- Steric bulk (e.g., cyclobutyl) can disrupt α-helix formation, necessitating conformational analysis via CD spectroscopy .

Q. What strategies mitigate racemization during Fmoc deprotection or coupling?

- Deprotection : Use 20% piperidine in DMF for ≤30 min to limit base-induced racemization .

- Coupling : Additives like HOBt or OxymaPure (0.1 M) stabilize the active ester intermediate .

- Low-temperature reactions : Perform couplings at 4°C for sterically hindered residues .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar Fmoc-protected compounds?

- Source variability : Yields may differ due to reagent purity (e.g., EDC∙HCl vs. DCC) or solvent grade .

- Scale effects : Milligram-scale syntheses often report lower yields due to handling losses vs. gram-scale .

- Analytical thresholds : Impurities below HPLC detection limits (e.g., <1%) may artificially inflate yield calculations .

Q. Comparative Structural Analysis

Q. How do structural analogs (e.g., indole vs. naphthalene derivatives) influence peptide stability and function?

特性

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKZVWJLHODIG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。